1-[5-(Oxiran-2-yl)furan-2-yl]piperidine
Description
Properties
IUPAC Name |
1-[5-(oxiran-2-yl)furan-2-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-6-12(7-3-1)11-5-4-9(14-11)10-8-13-10/h4-5,10H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURYVBZFJFTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of furan and piperidine derivatives.
Epoxidation: The furan ring is subjected to epoxidation to introduce the oxirane ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[5-(Oxiran-2-yl)furan-2-yl]piperidine undergoes various chemical reactions, including:
Major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-[5-(Oxiran-2-yl)furan-2-yl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine involves its interaction with molecular targets through its oxirane and furan rings. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial in its biological and chemical applications .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key distinction of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine lies in its oxirane substituent. Below is a comparative analysis with similar compounds:
*Calculated based on molecular formula C₁₁H₁₃NO₂.
Key Observations :
- Oxirane vs. Methyl : The oxirane group in the target compound enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). In contrast, the methyl group in 2-(5-methylfuran-2-yl)piperidine contributes to hydrophobicity without significant reactivity .
- Heterocyclic Linkers : Compounds like those in and use triazole or oxadiazole linkers, which improve metabolic stability and hydrogen-bonding capacity compared to direct furan-piperidine linkages.
- Biological Relevance : The nucleoside analog 5-(furan-2-yl)-2'-deoxyuridine demonstrates antiviral activity, suggesting furan-piperidine hybrids could be tailored for antiviral or anticancer applications .
Physicochemical Properties
- Solubility: Piperidine derivatives with polar linkers (e.g., carboxylic acid in ) exhibit improved aqueous solubility compared to nonpolar analogs like 2-(5-methylfuran-2-yl)piperidine.
- LogP : The target compound’s LogP is estimated to be ~1.5 (moderate lipophilicity), whereas methyl-substituted analogs (LogP ~2.3) may exhibit better membrane permeability .
Q & A
Q. What methodologies enable the study of this compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and stoichiometry for enzyme-inhibitor complexes .
- Fluorescence Polarization : Tracks displacement of fluorescent ligands in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
